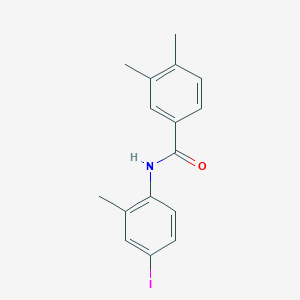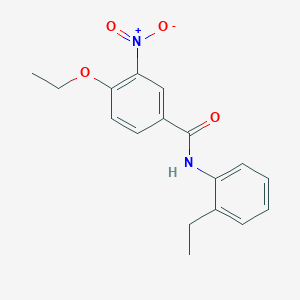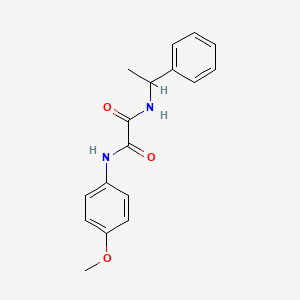
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide, also known as IMD 0354, is a synthetic small molecule inhibitor that targets the IκB kinase (IKK) complex. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 targets the IKK complex, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 prevents the phosphorylation and subsequent degradation of IκB, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also inhibits angiogenesis and metastasis. Inflammatory responses are reduced by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 through the suppression of cytokine production and the inhibition of leukocyte migration. In addition, this compound has been found to modulate the immune response by regulating the differentiation and activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high potency and selectivity for the IKK complex. However, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 research. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. Another direction is the investigation of the potential therapeutic applications of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 in combination with other chemotherapeutic agents or immunotherapies. Finally, the clinical development of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 for the treatment of cancer and inflammatory disorders is an important future direction.
Synthesemethoden
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 can be synthesized through a multistep process involving the reaction of 4-iodo-2-methylphenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been extensively studied for its potential therapeutic applications. In cancer research, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammation and autoimmune disorders have also been targeted by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In addition, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIFIRMQVMUIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)
![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)